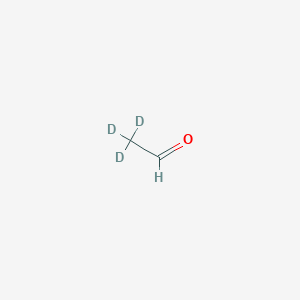

Acétaldéhyde-2,2,2-d3

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of acetaldehyde-2,2,2-d3 and related derivatives primarily involves chemical reactions under specific conditions. For instance, acetaldehyde can be synthesized from the thermal reaction of carbon monoxide and chloromethane between 600 °C and 700 °C, under pressures between 0.1 MPa and 1 MPa, showcasing the conditions under which acetaldehyde derivatives can form (Soong et al., 1994).

Molecular Structure Analysis

The molecular structure of acetaldehyde and its derivatives has been explored through various studies. For example, the crystal structure of a polymerization catalyst of acetaldehyde has been determined, shedding light on the intricate details of molecules that can facilitate the formation of acetaldehyde derivatives (Kai et al., 1972).

Chemical Reactions and Properties

Acetaldehyde participates in a myriad of chemical reactions, leading to the formation of various compounds. It reacts with 2'-deoxyguanosine in DNA to form adducts, a process of significance in understanding its mutagenicity and carcinogenicity (Garcia et al., 2011). Another example includes its role in the synthesis of 3-Methylthiopropionaldehyde diethyl acetal, a process influenced by factors like catalyst type and reaction time (Guan et al., 2011).

Physical Properties Analysis

The physical properties of acetaldehyde derivatives, such as their stability and behavior under various conditions, are crucial for understanding their formation and presence in different environments, including interstellar space and atmospheric chemistry.

Chemical Properties Analysis

The chemical properties of acetaldehyde-2,2,2-d3, including its reactivity, formation pathways, and role in further chemical reactions, have been a subject of study. For instance, the reaction network of acetaldehyde oxide in ozone-assisted oxidation of trans-2-butene offers insights into the kinetic pathways relevant to atmospheric chemistry and low-temperature combustion (Conrad et al., 2021).

Applications De Recherche Scientifique

Études spectroscopiques

L'acétaldéhyde-2,2,2-d3 a été utilisé dans des études de spectroscopie infrarouge et Raman . Ces études aident à comprendre les modes de vibration de la molécule, ce qui peut fournir des informations sur sa structure et ses interactions avec d'autres molécules.

Études de mécanismes réactionnels

L'utilisation de composés isotopiquement marqués comme l'this compound peut aider à étudier les mécanismes réactionnels . En suivant le marqueur isotopique, les chercheurs peuvent déterminer le sort des différents atomes dans les réactifs, fournissant des informations précieuses sur les étapes impliquées dans une réaction chimique.

Études en catalyse

L'this compound peut être utilisé dans des études impliquant la catalyse . Le marqueur isotopique peut aider à comprendre le rôle du catalyseur dans la réaction et la façon dont il interagit avec les réactifs.

Recherche en sciences de l'environnement

En sciences de l'environnement, l'this compound peut être utilisé comme traceur pour étudier le sort de l'acétaldéhyde dans divers processus environnementaux .

Recherche en science des matériaux

En science des matériaux, l'this compound peut être utilisé pour étudier l'interaction de l'acétaldéhyde avec différents matériaux .

Recherche pharmaceutique

En recherche pharmaceutique, l'this compound peut être utilisé pour étudier le métabolisme de l'acétaldéhyde dans l'organisme .

Safety and Hazards

Propriétés

IUPAC Name |

2,2,2-trideuterioacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O/c1-2-3/h2H,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKHGUXGNUITLKF-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80173680 | |

| Record name | Acetaldehyde-2,2,2-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

47.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19901-15-6 | |

| Record name | Acetaldehyde-2,2,2-d3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019901156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetaldehyde-2,2,2-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetaldehyde-2,2,2-d3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is acetaldehyde-2,2,2-d3 used in studies with NO3 and OH radicals?

A1: Acetaldehyde-2,2,2-d3 helps determine the kinetic isotope effect (KIE) in reactions with NO3 and OH radicals. [, , ] These radicals play a crucial role in atmospheric chemistry, and understanding how their reactions with acetaldehyde and its isotopologues differ provides valuable insights into atmospheric reaction mechanisms and kinetics.

Q2: What significant kinetic isotope effects were observed in the reactions of acetaldehyde and its isotopologues with NO3 and OH radicals?

A2: Researchers observed substantial KIEs for both NO3 and OH reactions with various deuterated forms of acetaldehyde. For instance, the reaction with NO3 showed a kNO3+CH3CHO/kNO3+CD3CDO value of 2.51 ± 0.09, indicating a significant primary isotope effect when the aldehydic hydrogen is substituted. [] This suggests that C-H bond breakage is involved in the rate-determining step of the reaction. Similarly, significant KIEs were observed for the OH radical reactions, providing insights into the mechanism of hydrogen abstraction by OH. []

Q3: How do theoretical calculations complement the experimental findings in these studies?

A3: Quantum chemical calculations using MP2 and CCSD(T) levels of theory, with basis sets like aug-cc-pVDZ and aug-cc-pVTZ, were employed to study the potential energy surfaces of the reactions. [] These calculations revealed the presence of weak adducts between the radicals (OH and NO3) and the aldehydic oxygen of acetaldehyde. [] Additionally, the calculations helped locate transition states and calculate theoretical KIEs, which were then compared to the experimental values to validate the proposed reaction mechanisms.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.